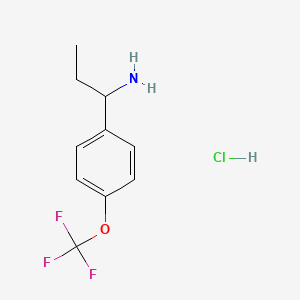

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

Beschreibung

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a chiral amine derivative with the molecular formula C₁₀H₁₃ClF₃NO and a molecular weight of 255.66 g/mol . Its structure features a propan-1-amine backbone substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. The compound is often used as a pharmaceutical intermediate or research chemical, particularly in enantiomer-specific applications (e.g., (R)- and (S)-configurations) for drug discovery .

Key properties include:

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKXJMLQLSYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of the Aromatic Intermediate

- Reaction Type: Nucleophilic aromatic substitution or electrophilic aromatic substitution.

- Reagents: 4-(Trifluoromethoxy)phenol or derivatives, halogenated precursors, or phenyl precursors with trifluoromethoxy groups.

- Conditions: Typically carried out under controlled temperatures with catalysts or bases to facilitate substitution.

Step 2: Formation of the Propylamine Chain

- Reaction Type: Reductive amination or nucleophilic addition.

- Reagents: Suitable aldehyde or ketone precursors, ammonia or primary amines, and reducing agents such as sodium triacetoxyborohydride or hydrogen with a catalyst.

- Conditions: Mild temperature, inert atmosphere, often in solvents like methanol or ethanol.

Step 3: Amine Functionalization and Salt Formation

- Reaction Type: Acid-base neutralization to form hydrochloride salt.

- Reagents: Hydrochloric acid or other acid sources.

- Conditions: Aqueous or alcoholic solutions at controlled pH to precipitate the hydrochloride salt.

Specific Synthetic Routes and Research Findings

Method 1: Multi-Step Nucleophilic Substitution and Reductive Amination

Based on patent WO2014178068A2, a detailed route involves:

- Preparation of a key intermediate: Synthesis of 4-(Trifluoromethoxy)phenyl derivatives via nucleophilic substitution on phenol or phenyl halides.

- Formation of the amine: Reductive amination of the aromatic aldehyde with a suitable amine source, using sodium triacetoxyborohydride, under mild conditions to yield the primary amine.

- Salt formation: The free amine is then converted into its hydrochloride salt through treatment with hydrochloric acid.

Method 2: Direct Coupling and Reduction

According to patent CN105461617A, an alternative route involves:

- Coupling of aromatic precursors: Using Mitsunobu reaction or mesylation followed by nucleophilic substitution with amines.

- Reduction of intermediates: Employing catalytic hydrogenation or hydride reagents to reduce nitro or related groups to amines.

- Purification: Crystallization or chromatography to isolate high-purity hydrochloride salt.

Method 3: Modern Reductive Amination

Recent research emphasizes reductive amination techniques:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | 4-(Trifluoromethoxy)phenyl aldehyde | In methanol, at room temperature | Forms the aldehyde precursor |

| 2 | Amine source (e.g., propan-1-amine) | Sodium triacetoxyborohydride, in methanol | Reductive amination to form the primary amine |

| 3 | Hydrochloric acid | Aqueous, at controlled pH | Salt formation into hydrochloride |

This method offers high selectivity, yield, and purity, suitable for industrial scale.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|---|---|

| Multi-step nucleophilic substitution | Phenol derivatives, halides | Nucleophilic substitution, reductive amination | High control over intermediates | Multi-step, time-consuming | 60-80% | >95% |

| Mitsunobu coupling | Phenol, benzyl halides | Mitsunobu reaction | Efficient coupling | By-product removal, reagent cost | 55-75% | >90% |

| Reductive amination | Aldehyde, amine, NaBH(OAc)3 | Reductive amination | High yield, scalable | Requires careful control | 80-90% | >98% |

Notes on Industrial and Laboratory Synthesis

- Cost efficiency: Modern processes favor reductive amination due to fewer steps and higher yields.

- Purity control: Crystallization and chromatography are essential for pharmaceutical-grade products.

- Environmental considerations: Use of greener reagents and solvents is increasingly emphasized.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions[][3].

Wirkmechanismus

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural, electronic, and functional attributes of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride with analogous compounds:

Key Observations:

Substituent Effects: Trifluoromethoxy (-OCF₃): Enhances metabolic stability and electronegativity compared to -CF₃ or -F . Phenoxy vs. Phenyl Linkers: Phenoxy-containing compounds (e.g., ) exhibit increased conformational flexibility but reduced steric bulk compared to direct phenyl substitution .

Stereochemical Considerations :

- Enantiomers of the target compound (e.g., (R)- and (S)-forms) show distinct biological activities. For example, (R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is prioritized in receptor-binding studies due to its higher enantiomeric purity (95%) .

Physicochemical Properties: Lipophilicity: Trifluoromethoxy and trifluoromethyl groups increase logP values, improving membrane permeability . Solubility: Chlorophenoxy derivatives () exhibit higher aqueous solubility due to polarizable chlorine atoms .

Notes and Limitations

Biologische Aktivität

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. The general structure can be represented as follows:

The biological activity of this compound is largely attributed to its interactions with various biological targets. The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, enhancing its interaction with proteins and receptors.

Key Mechanisms Include:

- Modulation of Neurotransmitter Systems : The compound may act as a modulator of dopamine receptors, particularly the D3 subtype, influencing pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential enzymes.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the trifluoromethoxy group and the phenyl ring can significantly affect the compound's potency and selectivity. For instance, variations in substituents on the phenyl ring have been shown to alter affinity for dopamine receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased receptor affinity |

| Alteration of alkyl chain length | Changes in pharmacokinetics |

| Variation in stereochemistry | Impact on binding efficacy |

Case Study 1: Dopamine Receptor Agonism

A study investigated the agonistic effects of various analogs of this compound on D3 dopamine receptors. The results indicated that certain modifications led to enhanced receptor activation, as shown in the table below:

| Compound | D3R EC50 (nM) | D2R EC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Original Compound | 710 ± 150 | Inactive | High |

| Modified Compound A | 278 ± 62 | Inactive | Very High |

| Modified Compound B | 98 ± 21 | >100,000 | Extremely High |

These findings highlight the importance of specific structural features in enhancing selectivity for D3 over D2 receptors.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

This data suggests potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. How can the structural identity of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride be confirmed experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the trifluoromethoxy group (δ ~145 ppm for -coupled ) and propylamine backbone. Compare with predicted shifts from ACD/Labs Percepta Platform .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]) and isotopic patterns consistent with chlorine () and fluorine () .

- X-ray Crystallography : For crystalline samples, determine bond lengths and angles to validate spatial arrangement of the trifluoromethoxy and amine groups .

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

- Methodology :

- Step 1 : Start with 4-(trifluoromethoxy)benzaldehyde. React with nitroethane via Henry reaction to form β-nitro alcohol, followed by reduction (e.g., LiAlH) to yield the primary amine .

- Step 2 : Purify via recrystallization in ethanol/HCl to obtain the hydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Yield Optimization : Adjust stoichiometry of reducing agents and reaction time to mitigate byproducts (e.g., over-reduction or dimerization) .

Q. How does the trifluoromethoxy substituent influence the compound’s solubility and stability?

- Methodology :

- Solubility Testing : Perform phase-solubility studies in polar (water, ethanol) and non-polar solvents (dichloromethane). The trifluoromethoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility .

- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing trifluoromethoxy group may increase hydrolytic stability compared to methoxy analogs .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing enantiomerically pure forms of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and enantiomer energy barriers. ICReDD’s reaction path search methods can identify optimal chiral catalysts (e.g., BINOL-derived phosphoric acids) .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on enantioselectivity during crystallization. Compare predicted vs. experimental optical rotation values .

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodology :

- Multi-Nuclear NMR : Acquire - and -NMR in deuterated DMSO to detect fluorine-proton coupling. Anomalous shifts may arise from hydrogen bonding with the hydrochloride counterion .

- Variable-Temperature Studies : Analyze temperature-dependent NMR to identify dynamic processes (e.g., amine proton exchange) that broaden peaks .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding affinity () and kinetics () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding. The trifluoromethoxy group’s hydrophobicity may drive entropy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.